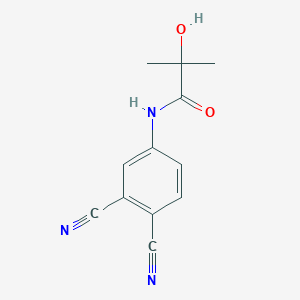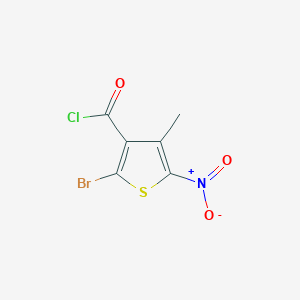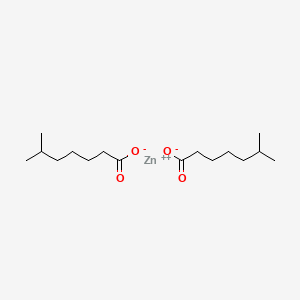![molecular formula C32H34Br2N4S B13406629 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline is a compound belonging to the class of quinoxalinothiadiazole-containing heterocycles. These compounds are known for their strong electron-accepting properties, making them valuable in the field of organic optoelectronics . The unique structure of this compound allows for the tuning of electronic and optical properties, which is essential for various applications in advanced materials and devices.
Méthodes De Préparation
The synthesis of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available diaminomaleonitrile.
Bromination: The diaminomaleonitrile undergoes bromination to introduce bromine atoms at the desired positions.
Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the quinoxaline core.
Analyse Des Réactions Chimiques
4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups.
Oxidation and Reduction: The compound can undergo redox reactions, which are essential for its application in electronic devices.
Common reagents used in these reactions include iron powder for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Organic Optoelectronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its strong electron-accepting properties.
Electrochromic Devices: The compound is used in electrochromic devices, which change color upon the application of an electric field.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors.
Mécanisme D'action
The mechanism by which 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline exerts its effects involves its strong electron-accepting ability. This property allows it to participate in charge transfer processes, which are crucial for its applications in electronic devices. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoxalinothiadiazole-containing heterocycles such as:
- 4,9-Dibromo-6,7-bis(9,9-didodecyl7-fluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline .
- 4,9-Dibromo-6,7-bis(9,9-didodecyl-5,7-difluoro-9H-fluoren-2-yl)[1,2,5]thiadiazolo[3,4-g]quinoxaline .
These compounds share similar electron-accepting properties but differ in their substituents, which can affect their electronic and optical properties. The uniqueness of 4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline lies in its specific hexylphenyl substituents, which provide distinct electronic characteristics.
Propriétés
Formule moléculaire |
C32H34Br2N4S |
|---|---|
Poids moléculaire |
666.5 g/mol |
Nom IUPAC |
4,9-dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C32H34Br2N4S/c1-3-5-7-9-11-21-13-17-23(18-14-21)27-28(24-19-15-22(16-20-24)12-10-8-6-4-2)36-30-26(34)32-31(37-39-38-32)25(33)29(30)35-27/h13-20H,3-12H2,1-2H3 |
Clé InChI |
ZLSIHADPYUSGMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C4=NSN=C4C(=C3N=C2C5=CC=C(C=C5)CCCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


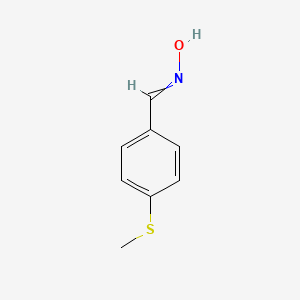
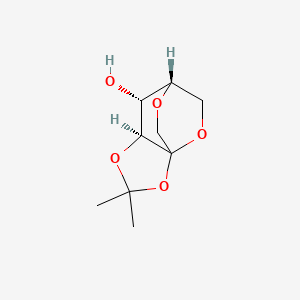

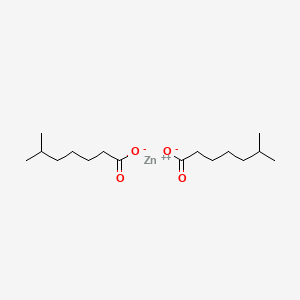


![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)

